molecular formula C8H17NO B150792 (1-Ethylpiperidin-4-YL)methanol CAS No. 90226-87-2

(1-Ethylpiperidin-4-YL)methanol

Cat. No.: B150792
CAS No.: 90226-87-2
M. Wt: 143.23 g/mol
InChI Key: FLOQYJOORROJQU-UHFFFAOYSA-N
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Description

(1-Ethylpiperidin-4-yl)methanol

Scientific Research Applications

Synthesis and Characterization in Organometallic Compounds One application of compounds similar to (1-Ethylpiperidin-4-YL)methanol is in the synthesis and characterization of organometallic compounds. For example, research involving ligand exchange reactions with [Et4N]3[Mo3(Co)9(OMe)3] and various alcohols, including methanol, has been explored to yield binuclear and trinuclear complexes (Adrian, Yaklin, & Klausmeyer, 2004).

Catalytic Activity in Chemical Reactions Compounds structurally related to this compound have been studied for their catalytic activity in chemical reactions. For instance, a study focused on the catalytic addition of diethylzinc to benzaldehyde using novel chiral ligands derived from related β-amino alcohols, demonstrating unique stereocontrol behavior (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Methanol's Role in Chemical Synthesis Research on methanol, a key component in related chemical structures, highlights its underdeveloped but significant potential as a one-carbon building block in fine chemical synthesis. Studies show methanol's ability to engage in direct C–C coupling with allenes, producing higher alcohols incorporating all-carbon quaternary centers (Moran, Preetz, Mesch, & Krische, 2011).

Direct Conversion of Ethylene Glycol to Methanol Research demonstrates the possibility of converting ethylene glycol, a chemical derived from biomass or fossil fuels, directly into methanol using a Pd/Fe(2)O(3) co-precipitated catalyst. This suggests alternative natural resource diversification for methanol production (Wu, Yu, Liao, Young, Nellist, Dent, Kroner, & Tsang, 2012).

Biological and Synthetic Membrane Studies Methanol is commonly used as a solubilizing agent in studies of biological and synthetic membranes. Its impact on lipid dynamics, particularly in accelerating flip-flop kinetics and lipid transfer, is a significant area of research, as it influences the structure-function relationship associated with bilayer composition (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Efficient Catalytic Conversion of Methane into Methanol A study on the catalytic conversion of methane into methanol under ambient conditions using a tricopper complex highlights the efficiency of certain chemical structures in this process. The complex was immobilized in mesoporous silica nanoparticles, demonstrating a proficient catalyst for methane conversion at room temperature (Liu, Mou, Yu, & Chan, 2016).

Safety and Hazards

The safety data sheet for “(1-Ethylpiperidin-4-YL)methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

Future Directions

Piperidine-containing compounds, such as “(1-Ethylpiperidin-4-YL)methanol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary targets of (1-Ethylpiperidin-4-YL)methanol are currently unknown. The compound belongs to the piperidine class of chemicals, which are known to interact with a variety of biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The exact mechanism by which this compound interacts with its targets and induces these effects remains to be elucidated.

Biochemical Pathways

Given the broad range of activities associated with piperidine derivatives, it’s likely that multiple pathways are affected .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be around 1.02, suggesting it could readily cross cell membranes .

Result of Action

As a piperidine derivative, it may share some of the biological activities associated with this class of compounds, such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity. The compound is recommended to be stored in a sealed container in a dry room temperature environment .

Properties

IUPAC Name

(1-ethylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOQYJOORROJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573517
Record name (1-Ethylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90226-87-2
Record name (1-Ethylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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